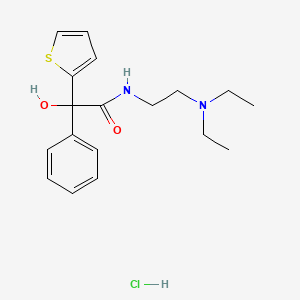
N-(2-Diethylaminoethyl)-alpha-hydroxy-alpha-phenyl-2-thiopheneacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride is a chemical compound with a complex structure that includes a thiophene ring, a phenyl group, and a diethylaminoethyl side chain
Méthodes De Préparation
The synthesis of N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride typically involves multiple steps, starting with the preparation of the thiophene ring and the phenyl group. The diethylaminoethyl side chain is then introduced through a series of reactions, including alkylation and amide formation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Des Réactions Chimiques
N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Applications De Recherche Scientifique
N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Medicine: Research into its potential therapeutic effects, such as its use as a local anesthetic or in the treatment of specific medical conditions, is ongoing.
Industry: The compound’s properties make it useful in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or changes in cellular metabolism.
Comparaison Avec Des Composés Similaires
N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride can be compared with similar compounds such as:
Procainamide: A local anesthetic with a similar diethylaminoethyl side chain but different core structure.
Lidocaine: Another local anesthetic with a different chemical structure but similar pharmacological effects.
2-Diethylaminoethylchloride hydrochloride: A related compound used as an intermediate in the synthesis of various pharmaceuticals.
Propriétés
Numéro CAS |
37109-17-4 |
|---|---|
Formule moléculaire |
C18H25ClN2O2S |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O2S.ClH/c1-3-20(4-2)13-12-19-17(21)18(22,16-11-8-14-23-16)15-9-6-5-7-10-15;/h5-11,14,22H,3-4,12-13H2,1-2H3,(H,19,21);1H |
Clé InChI |
KMNXFUMKMYGBSK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


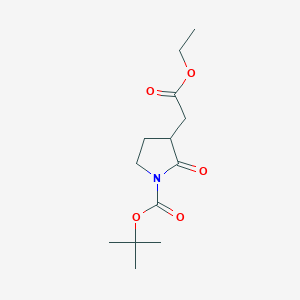
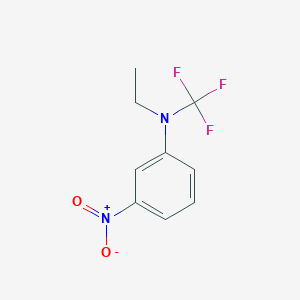
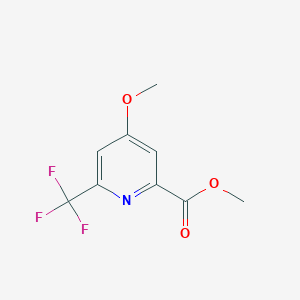
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-2,3-dihydroindol-3-yl]acetamide](/img/structure/B13977026.png)
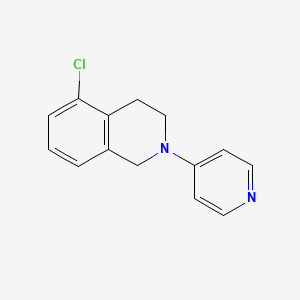

![2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid](/img/structure/B13977040.png)


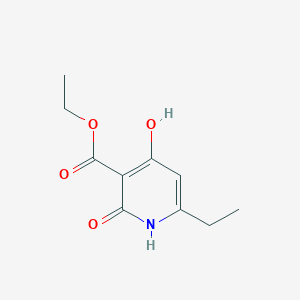
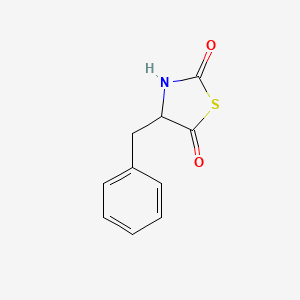

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
![8-Methoxybenzofuro[2,3-b]pyridine](/img/structure/B13977109.png)
